REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:23]=[C:22](OC(C)C)[NH:21][N:20]=2)=[N:4][C:5]([NH:8][CH:9]([C:11]2[N:16]=[CH:15][C:14]([F:17])=[CH:13][N:12]=2)[CH3:10])=[N:6][CH:7]=1.[CH:28]1(C2NN=C(NC3C(F)=CN=C(N[C@H](C4N=CC(F)=CN=4)C)N=3)C=2)CC1.CCN(C(C)C)C(C)C>CCCCO>[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:23]=[C:22]([CH3:28])[NH:21][N:20]=2)=[N:4][C:5]([NH:8][CH:9]([C:11]2[N:12]=[CH:13][C:14]([F:17])=[CH:15][N:16]=2)[CH3:10])=[N:6][CH:7]=1
|
Name
|
rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)NC(C)C1=NC=C(C=N1)F)NC1=NNC(=C1)OC(C)C
|
Name
|
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1F)N[C@@H](C)C1=NC=C(C=N1)F
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CCCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged into a microwave reaction vessel
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by Gilson (10-50% MeCN/H2O, 15 min)
|
Duration
|
15 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)NC(C)C1=NC=C(C=N1)F)NC1=NNC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:23]=[C:22](OC(C)C)[NH:21][N:20]=2)=[N:4][C:5]([NH:8][CH:9]([C:11]2[N:16]=[CH:15][C:14]([F:17])=[CH:13][N:12]=2)[CH3:10])=[N:6][CH:7]=1.[CH:28]1(C2NN=C(NC3C(F)=CN=C(N[C@H](C4N=CC(F)=CN=4)C)N=3)C=2)CC1.CCN(C(C)C)C(C)C>CCCCO>[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:23]=[C:22]([CH3:28])[NH:21][N:20]=2)=[N:4][C:5]([NH:8][CH:9]([C:11]2[N:12]=[CH:13][C:14]([F:17])=[CH:15][N:16]=2)[CH3:10])=[N:6][CH:7]=1
|
Name
|
rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)NC(C)C1=NC=C(C=N1)F)NC1=NNC(=C1)OC(C)C
|
Name
|
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1F)N[C@@H](C)C1=NC=C(C=N1)F
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CCCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged into a microwave reaction vessel
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by Gilson (10-50% MeCN/H2O, 15 min)
|
Duration
|
15 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)NC(C)C1=NC=C(C=N1)F)NC1=NNC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |